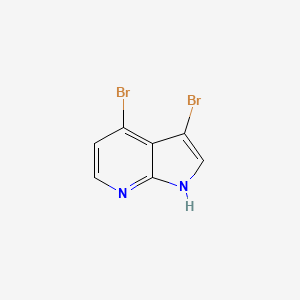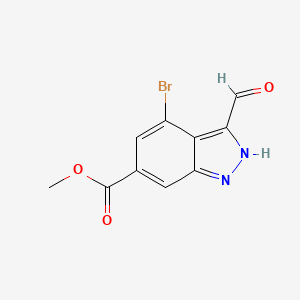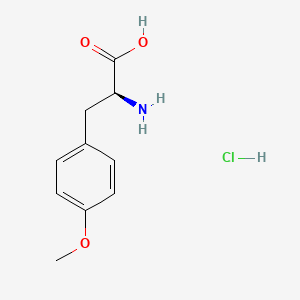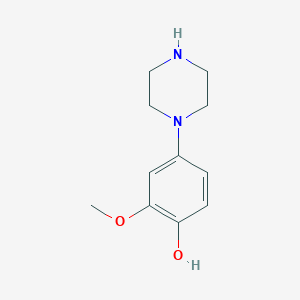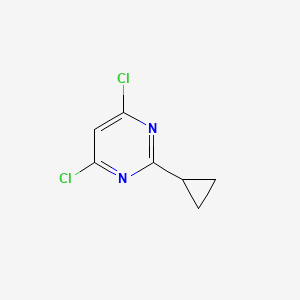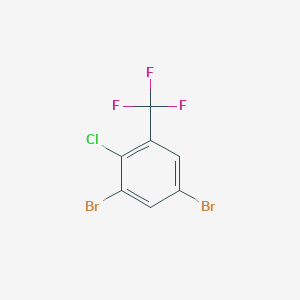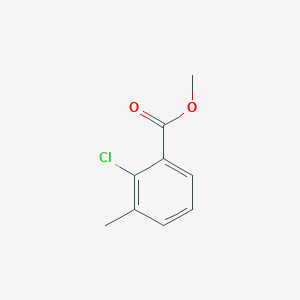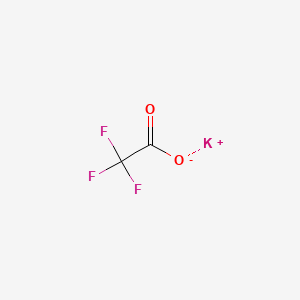
Potassium trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoroacetate is the trifluoroacetate salt of potassium, with the chemical formula CF₃COOK . It is a white crystalline solid that is highly soluble in water and organic solvents. This compound is widely used in various chemical reactions due to its unique properties, including its ability to act as a source of trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of trifluoroacetic acid with potassium hydroxide under controlled conditions to ensure high yield and purity. The reaction is usually carried out in aqueous or organic solvents, followed by crystallization and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Acylation Reactions: It can be used as a source of the trifluoroacetyl group in acylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Acylation Reactions: Reagents such as acyl chlorides and conditions involving catalysts like iron (II) chloride are used.
Major Products:
Nucleophilic Substitution: The major products are trifluoromethylated organic compounds.
Acylation Reactions: The major products are trifluoroacetylated compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoroacetate is used in a wide range of scientific research applications:
Biology: It is used in the preparation of trifluoromethylated biomolecules, which can have enhanced biological activity.
Medicine: It is involved in the synthesis of trifluoromethylated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which potassium trifluoroacetate exerts its effects involves the release of the trifluoromethyl group (CF₃) during chemical reactions. This group can participate in various transformations, including nucleophilic substitution and acylation, leading to the formation of trifluoromethylated products. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the resulting compounds .
Comparación Con Compuestos Similares
- Sodium trifluoroacetate (CF₃COONa)
- Potassium difluorobromoacetate (CF₂BrCOOK)
- Trifluoroacetic acid (CF₃COOH)
Comparison: Potassium trifluoroacetate is unique due to its potassium cation, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. Additionally, the trifluoromethyl group in this compound imparts distinct electronic properties that make it a valuable reagent in organic synthesis. Compared to trifluoroacetic acid, this compound is a salt and thus has different solubility and handling characteristics .
Propiedades
Número CAS |
2923-16-2 |
|---|---|
Fórmula molecular |
C2HF3KO2 |
Peso molecular |
153.12 g/mol |
Nombre IUPAC |
potassium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7); |
Clave InChI |
SIMZKPFFQPBRPY-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].[K+] |
SMILES canónico |
C(=O)(C(F)(F)F)O.[K] |
Key on ui other cas no. |
2923-16-2 |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potassium trifluoroacetate can destabilize the secondary structure of DNA. Research suggests it achieves this by disrupting DNA hydration, leading to a loss of water molecules upon denaturation. This destabilization is particularly pronounced in concentrated this compound solutions. []
A: Yes, trifluoroacetate ions from this compound can effectively passivate oxygen vacancies in tin oxide nanocrystals. This occurs through the binding of TFA- and Sn4+, reducing trap density and enhancing electron mobility in devices like perovskite solar cells. [, , ]
ANone: The molecular formula of this compound is CF3COOK, and its molecular weight is 152.12 g/mol.
A: Yes, this compound is compatible with polyamides and serves as a valuable electrolyte in their analysis. When added to mobile phases, it optimizes size exclusion chromatography (SEC) by mitigating aggregation phenomena commonly observed in polyamide solutions. []
A: this compound serves as a convenient and readily available trifluoromethyl source in various chemical reactions. For example, it's used in the synthesis of trifluoromethyl thioethers from organothiocyanates using an iron(II) chloride catalyst. In these reactions, this compound undergoes decarboxylation, releasing the trifluoromethyl group for transfer. [] Flow systems have proven particularly effective in enhancing the reaction rate of this compound-mediated trifluoromethylations. [, ]
A: Yes, heating aromatic diazonium tetrafluoroborates in a solution of trifluoroacetic acid containing this compound leads to the formation of phenols in good yield. []
ANone: While the provided research papers do not delve deeply into computational studies on this compound, its role in influencing the electronic properties of materials like tin oxide nanocrystals suggests an avenue for computational investigation. Simulations could provide further insights into the interaction mechanisms between this compound and these materials, potentially aiding in the design of more efficient devices.
A: Size exclusion chromatography (SEC) coupled with light scattering and viscometry is frequently employed to analyze polyamides in solutions containing this compound. This technique helps determine molar mass distribution and identify any aggregation behavior influenced by the presence of this compound. []
A: In MALDI-TOF MS analysis of polymers like poly(p-phenylene terephthalamide), this compound serves as a cationizing agent. This aids in ionizing the polymer molecules, making them detectable by the mass spectrometer. []
A: Yes, the choice of salt can significantly impact results. For instance, while this compound is effective in polyamide analysis, using tetraethylammonium nitrate (TEAN) as an alternative can minimize aggregation in anionically synthesized polyamides. [] In the context of trifluoromethylation reactions, sodium trifluoroacetate is a known alternative, though this compound has shown superior yields in certain cases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)
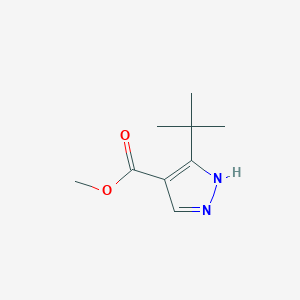
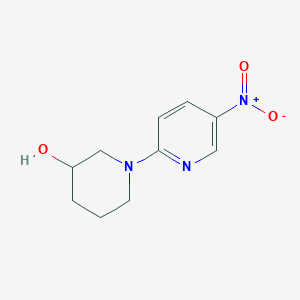
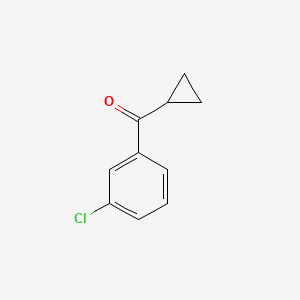
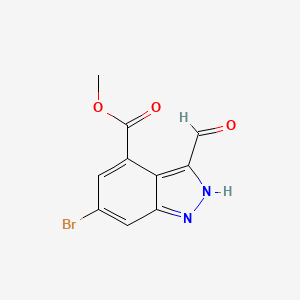
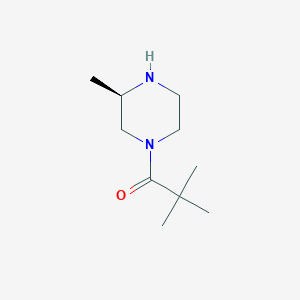
![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
